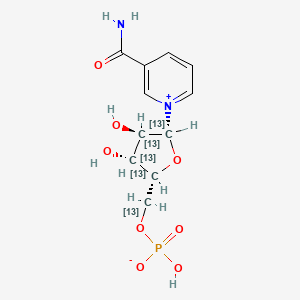
beta-Nicotinamide Mononucleotide-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Nicotinamide Mononucleotide-13C5: is a stable isotope-labelled analogue of beta-nicotinamide mononucleotide (NMN), a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound plays a crucial role in cellular metabolism and has garnered significant interest in scientific research due to its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Nicotinamide Mononucleotide-13C5 can be synthesized through various chemical reactions involving the incorporation of the stable isotope carbon-13 (13C). The synthesis typically involves the following steps:
Preparation of Nicotinamide Phosphoribosyltransferase (NAMPT) Reaction Product: The starting material is the product of the extracellular NAMPT reaction.
Isotope Labeling: The incorporation of 13C into the molecular structure is achieved through specific chemical reactions that ensure the stable isotope is correctly positioned within the molecule.
Purification: The final product is purified to obtain a high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide Mononucleotide-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form NAD+.
Reduction: It can also be reduced to form NADH.
Substitution Reactions: Substitution reactions can occur at specific positions within the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
NAD+: The primary product of oxidation reactions.
NADH: The primary product of reduction reactions.
Substituted Derivatives: Various substituted derivatives depending on the substitution reactions.
Scientific Research Applications
Chemistry: Beta-Nicotinamide Mononucleotide-13C5 is used as a tracer in metabolic studies to track the biosynthesis and utilization of NAD+ in cells. It helps in understanding the metabolic pathways and the role of NAD+ in cellular processes.
Biology: In biological research, this compound is used to study the effects of NAD+ on cellular functions, such as DNA repair, gene expression, and cell signaling. It is also used in aging research to investigate the potential anti-aging effects of NAD+.
Medicine: this compound is being explored for its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity. It has shown promise in improving glucose intolerance and insulin sensitivity in preclinical studies.
Industry: In the pharmaceutical industry, this compound is used in the development of NAD+ boosting supplements and drugs aimed at improving metabolic health and longevity.
Mechanism of Action
Molecular Targets and Pathways: Beta-Nicotinamide Mononucleotide-13C5 exerts its effects by serving as a precursor to NAD+, which is a coenzyme involved in various metabolic reactions. The compound is converted to NAD+ through the action of nicotinamide-nucleotide adenylyltransferase (NMNAT). NAD+ then participates in redox reactions, energy production, and regulation of cellular processes.
Pathways Involved:
NAD+ Salvage Pathway: This pathway involves the recycling of NAD+ from nicotinamide, a byproduct of NAD+ consumption.
NAD+ Biosynthesis Pathway: This pathway involves the synthesis of NAD+ from tryptophan or nicotinic acid.
Comparison with Similar Compounds
Nicotinamide Mononucleotide (NMN): The non-labelled form of beta-Nicotinamide Mononucleotide.
Nicotinamide Riboside (NR): Another precursor to NAD+ that is structurally similar to NMN.
NAD+ Precursors: Other compounds that serve as precursors to NAD+, such as nicotinic acid and tryptophan.
Uniqueness: Beta-Nicotinamide Mononucleotide-13C5 is unique due to its stable isotope labelling, which allows for precise tracking and quantification in metabolic studies. This feature makes it a valuable tool in research settings where accurate measurement of NAD+ metabolism is essential.
Properties
Molecular Formula |
C11H15N2O8P |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8+,9-,11-/m1/s1/i5+1,7+1,8+1,9+1,11+1 |
InChI Key |
DAYLJWODMCOQEW-IUNOKMBDSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)[O-])O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















